molecular formula C15H10Cl2N4 B2389071 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone CAS No. 339025-76-2

3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone

Cat. No.: B2389071
CAS No.: 339025-76-2
M. Wt: 317.17
InChI Key: QBSKJAJKLCDFAG-DNTJNYDQSA-N
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Description

3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone: is a chemical compound with the molecular formula C15H10Cl2N4 and a molecular weight of 317.17.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone typically involves the reaction of 3,4-dichlorobenzenecarbaldehyde with 4-quinazolinylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinazolinyl derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinazolinyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

Chemistry: 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent due to its ability to interact with specific molecular targets.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt cellular pathways and processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

  • 3,4-dichlorobenzenecarbaldehyde N-(2-quinazolinyl)hydrazone
  • 3,4-dichlorobenzenecarbaldehyde N-(3-quinazolinyl)hydrazone
  • 3,4-dichlorobenzenecarbaldehyde N-(4-pyridyl)hydrazone

Comparison: Compared to its similar compounds, 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is unique due to its specific substitution pattern on the quinazoline ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4/c16-12-6-5-10(7-13(12)17)8-20-21-15-11-3-1-2-4-14(11)18-9-19-15/h1-9H,(H,18,19,21)/b20-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSKJAJKLCDFAG-DNTJNYDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NN=CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC=N2)N/N=C/C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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